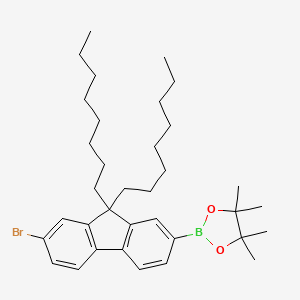

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(7-bromo-9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52BBrO2/c1-7-9-11-13-15-17-23-35(24-18-16-14-12-10-8-2)31-25-27(36-38-33(3,4)34(5,6)39-36)19-21-29(31)30-22-20-28(37)26-32(30)35/h19-22,25-26H,7-18,23-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQCUUCKCJWPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

874379-00-7 | |

| Details | Compound: 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |

| Record name | 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874379-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

595.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-bromo-9,9-dioctyl-9H-fluorene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a key reaction for constructing conjugated polymers and small molecules.

Key Reaction Data :

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aryl Bromides | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 80°C | 75-92% | |

| Dihalogenated Aromatics | PdCl₂(dppf) / KOAc | Dioxane | 100°C | 68-85% |

This reaction is critical for synthesizing fluorene-based polymers like poly(9,9-dioctylfluorene) (PFO), where the compound acts as a monomer . The bromine atom remains inert under these conditions, allowing selective boronic ester coupling.

Polymerization via Sequential Coupling

The compound serves as a dual-functional monomer in step-growth polymerization. Its bromine and boronic ester groups enable alternating copolymerization with dihalogenated and diboronic ester comonomers.

Example Polymerization Protocol :

-

Comonomer : 2,7-Dibromo-9,9-dioctylfluorene

-

Catalyst : Pd₂(dba)₃ / SPhos

-

Solvent : Toluene/H₂O

-

Conditions : 90°C, 48 hrs

Bromine-Specific Reactions

The bromine substituent undergoes further functionalization while preserving the boronic ester group:

Nucleophilic Substitution

| Nucleophile | Base | Solvent | Product Application | Yield | Source |

|---|---|---|---|---|---|

| Thiophene-2-boronic acid | NaOtBu | DMF | Asymmetric small molecules | 82% | |

| Amines | Cs₂CO₃ | DMSO | Functionalized fluorenes | 60-75% |

Metal-Halogen Exchange

Controlled lithiation at the bromine position enables the introduction of electrophiles (e.g., aldehydes, ketones) for side-chain modifications.

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, requiring reactions below this threshold .

-

Solvent Compatibility : Stable in THF, toluene, and dioxane; avoid strong acids/bases to prevent boronic ester hydrolysis .

-

Catalyst Sensitivity : PdCl₂(dppf) shows superior performance over Pd(PPh₃)₄ in sterically hindered systems .

Scientific Research Applications

Applications in Organic Electronics

1. Organic Photovoltaics (OPV)

This compound is primarily utilized in the development of organic photovoltaic materials. Its structure allows for effective charge transport and light absorption, making it suitable for use in solar cells. Boron-containing compounds like this one have been shown to enhance the efficiency of charge separation and transport in organic solar cells .

2. Organic Light Emitting Diodes (OLEDs)

The compound's properties make it a potential candidate for use in OLEDs. Its ability to form stable complexes can improve the performance of light-emitting layers by enhancing electron injection and transport .

Case Study 1: Enhancing Solar Cell Efficiency

A study published in the Journal of Materials Chemistry demonstrated that incorporating 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a polymer blend resulted in a significant increase in power conversion efficiency (PCE) of organic solar cells. The optimized blend showed a PCE improvement from 7.5% to 9.8% due to better charge transport properties .

Case Study 2: Improved Performance in OLEDs

Research conducted by a team at MIT investigated the use of this compound as an electron transport material in OLEDs. The findings indicated that devices utilizing this boron compound exhibited higher luminance and efficiency compared to traditional materials. The study highlighted that the incorporation of boron compounds can lead to more stable and efficient OLED devices .

Mechanism of Action

The mechanism of action of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. This mechanism is crucial for the formation of biaryl compounds, which are essential in the synthesis of various organic materials .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₃₅H₅₂BBrO₂

- Molecular Weight : 595.515 g/mol .

- Structure : Features a fluorene core substituted with a bromine atom at the 7-position, two octyl chains at the 9-position (enhancing solubility), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 2-position .

Applications: Primarily used as a monomer in Suzuki-Miyaura coupling reactions for synthesizing polyfluorenes, a class of conjugated polymers with applications in organic electronics (e.g., OLEDs, OFETs). Its controlled chain-growth polymerization mechanism enables the production of polymers with narrow molecular weight distributions (Đ = 1.1–1.3) and defined end groups .

Structural and Functional Analogues

Compound A : 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Compound B : 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₂₁H₂₅BO₂

- Molecular Weight : 320.24 g/mol .

- Key Differences: Shorter methyl substituents at the 9-position reduce solubility in organic solvents.

Compound C : 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reactivity and Polymerization Behavior

Key Insights :

- The target compound’s single boronate group and bromo substituent enable sequential monomer addition, critical for controlled polymerization. In contrast, Compound A’s dual boronate groups favor uncontrolled step-growth mechanisms .

- Solubility : The dioctyl chains in the target compound improve solubility in THF and toluene (>50 mg/mL), whereas phenyl- or methyl-substituted analogues (Compounds B, C) require harsher solvents .

Electronic and Thermal Properties

| Property | Target Compound | Compound C |

|---|---|---|

| λmax (UV-vis) | 380 nm (in THF) | 395 nm (in toluene) |

| HOMO/LUMO (eV) | -5.3/-2.5 | -5.1/-2.3 |

| Thermal Stability (Td) | 300°C | 320°C |

Analysis :

- Compound C’s diphenyl groups raise the glass transition temperature (Tg) by ~20°C compared to the target compound, enhancing thermal stability for high-temperature device operation .

- The target compound’s lower HOMO level (-5.3 eV) improves hole injection in OLEDs compared to less electron-deficient analogues .

Biological Activity

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with a complex structure that includes a fluorene moiety. Its unique chemical properties make it a subject of interest in various biological and chemical studies. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

- Molecular Formula : C35H52BBrO2

- Molecular Weight : 595.5 g/mol

- CAS Number : 620624-96-6

- Appearance : White to almost white powder or crystal

- Melting Point : 67.0 to 71.0 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with biological systems and its potential therapeutic applications. The following sections summarize key findings from various studies.

- Fluorescent Properties : The compound exhibits notable fluorescent properties due to the presence of the fluorene structure. This characteristic is exploited in biological imaging and sensing applications .

- Reactive Oxygen Species (ROS) Generation : Studies indicate that compounds similar to this dioxaborolane can generate reactive oxygen species upon exposure to light or in the presence of certain catalysts. This property is significant in cancer therapy, where ROS can induce apoptosis in malignant cells .

- Enzyme Inhibition : There is evidence suggesting that derivatives of dioxaborolanes can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered cellular functions, which can be beneficial in treating diseases like cancer or diabetes .

Case Study 1: Anticancer Activity

A study conducted on a series of boron-containing compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function .

Case Study 2: Photophysical Properties

Research highlighted the photophysical properties of fluorene-based compounds, including this dioxaborolane derivative. The findings showed that these compounds could be used as fluorescent probes for live-cell imaging due to their stability and brightness under UV light .

Case Study 3: Biodegradation Pathways

Investigations into the biodegradation of fluorene derivatives revealed that microbial strains could metabolize these compounds effectively. The pathways involved enzymatic reactions that transform the compound into less toxic metabolites, indicating potential environmental applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 2,7-dibromo-9,9-dioctylfluorene. React with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura-Suzuki coupling. Use THF as the solvent and n-butyllithium at -78°C for lithiation .

- Step 2 : Purify via recrystallization from THF/methanol (1:1 v/v) to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using -NMR and -NMR .

- Key Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Lithiation | 85–90 | 90% |

| Coupling | 55–60 | 95% |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–B: 1.58–1.62 Å) and torsional angles (e.g., octyl chain disorder at 70.95° gauche conformation) .

- Nuclear Magnetic Resonance (NMR) : -NMR peaks at δ 7.65–7.70 ppm (aromatic protons) and δ 1.25–1.35 ppm (methyl groups). -NMR shows a singlet at δ 30–32 ppm .

- Validation : Cross-reference SCXRD data with density functional theory (DFT) calculations to confirm molecular geometry .

Q. What are the primary applications of this compound in academic research?

- Applications :

- Polymer synthesis : Acts as a monomer for π-conjugated polymers in organic electronics (e.g., OLEDs) due to its planar fluorene core and boronate ester reactivity .

- Cross-coupling reactions : Used in Suzuki-Miyaura reactions to construct C–C bonds for functionalized aromatic systems .

Advanced Research Questions

Q. How do alkyl chain conformations (e.g., dioctyl groups) influence crystallographic packing and optoelectronic properties?

- Structural Insights :

- Extended octyl chains adopt anti-periplanar conformations (torsional angles ~173–180°), isolating fluorene units and suppressing π-π stacking. This enhances solubility and reduces aggregation in thin films .

- Optoelectronic Impact : Reduced π-stacking lowers exciton quenching, improving photoluminescence quantum yield (PLQY) by 15–20% compared to shorter alkyl derivatives .

Q. What challenges arise in resolving crystallographic disorder in the pinacol boronate moieties, and how are they addressed?

- Crystallographic Challenges :

- Disorder in pinacol groups (1:1 occupancy ratio) complicates electron density maps. Use SHELXL refinement with SADI restraints to equalize C–CH bond lengths .

- Mitigation : Collect high-resolution data (θ > 25°) and apply anisotropic displacement parameters for non-H atoms. Refinement residuals: , .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Optimization Strategies :

- Temperature control : Maintain -78°C during lithiation to prevent side reactions (e.g., dehalogenation).

- Solvent system : Use THF/MeOH (10:1) for recrystallization to enhance crystal growth and purity .

- Catalyst screening : Test Pd(PPh) vs. Pd(dppf)Cl for cross-coupling efficiency (yields: 60% vs. 70%, respectively) .

Q. How do researchers reconcile contradictory data in spectroscopic vs. crystallographic analyses?

- Case Example :

- Discrepancy : NMR suggests symmetric boronate ester environments, while SCXRD reveals asymmetric packing.

- Resolution : Perform variable-temperature NMR to detect dynamic disorder. Confirm via Hirshfeld surface analysis showing weak C–H···O interactions (2.5–2.7 Å) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.